4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUAFLBTRKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Derivatization of a Privileged Scaffold: A Guide to the Structure-Activity Relationship of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The biological profile of a quinoline-based compound is intricately governed by the nature and substitution pattern of various functional groups appended to the core ring system, a principle that forms the basis of structure-activity relationship (SAR) studies.[6][7] This guide focuses on a specific, highly functionalized quinoline derivative, 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, as a promising starting point for the development of novel therapeutic agents. The strategic placement of chloro, fluoro, and cyano groups on the quinoline nucleus presents a unique opportunity for systematic chemical modification and exploration of its therapeutic potential.
Physicochemical Properties and Rationale for SAR Exploration
The subject of our investigation, 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, possesses a unique combination of substituents that suggest a high potential for biological activity. The presence of a fluorine atom at the 6-position is a well-established strategy in the design of fluoroquinolone antibiotics, often leading to enhanced antibacterial potency.[8][9] The chloro groups at positions 4 and 8 are reactive handles that can be readily displaced by various nucleophiles, providing a straightforward avenue for the introduction of diverse chemical functionalities.[10] The electron-withdrawing nature of the cyano group at the 3-position can influence the overall electronic properties of the molecule and may participate in key interactions with biological targets.
This guide will outline a systematic approach to unravel the SAR of this compelling scaffold. Our exploration will be guided by the following key questions:
-
Which of the chloro groups (C4 or C8) is more susceptible to nucleophilic substitution, and how does this impact biological activity?
-
What is the optimal substituent at the C4 and C8 positions for a desired therapeutic effect (e.g., anticancer, antibacterial)?
-
How do modifications of the C3-carbonitrile group affect the compound's potency and selectivity?
-
Can the introduction of substituents on the benzene ring further modulate the biological activity?
To answer these questions, we will propose a series of targeted chemical modifications and detail the experimental protocols for their synthesis and subsequent biological evaluation.
A Proposed Structure-Activity Relationship (SAR) Campaign
The following sections outline a hypothetical, yet scientifically grounded, SAR campaign for 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. This campaign is designed to be a self-validating system, where each round of synthesis and testing provides critical data to inform the next steps in the drug discovery process.
Visualizing the SAR Strategy
The overall strategy for our SAR exploration is depicted in the following workflow diagram:
Caption: A workflow diagram illustrating the proposed SAR exploration of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile.
Phase 1: Selective Modification of the C4 and C8 Positions
The initial phase of our SAR study will focus on the selective displacement of the chloro groups at the C4 and C8 positions. Due to the electronic effects of the quinoline nitrogen, the C4 position is generally more activated towards nucleophilic aromatic substitution than the C8 position. This differential reactivity can be exploited to achieve selective functionalization.
Experimental Protocol: Nucleophilic Aromatic Substitution at C4
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,8-dichloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq), for example, a primary or secondary amine, an alcohol, or a thiol.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Proposed C4-Substituents for Initial Screening:
| Substituent Class | Examples | Rationale |
| Aliphatic Amines | Piperazine, Morpholine, N-methylpiperazine | Introduce basic centers, improve solubility, and mimic substituents found in known bioactive quinolines. |
| Aromatic Amines | Aniline, 4-fluoroaniline, 3-aminopyridine | Explore the impact of aromatic interactions and hydrogen bonding potential. |
| Alcohols/Phenols | Methanol, Phenol, 4-hydroxyphenol | Introduce hydrogen bond donors and acceptors. |
| Thiols | Ethanethiol, Thiophenol | Investigate the effect of sulfur-containing moieties. |
Experimental Protocol: Nucleophilic Aromatic Substitution at C8
Achieving selective substitution at the C8 position in the presence of a more reactive C4-chloro group often requires a two-step approach: first, substitution at C4, followed by a more forcing reaction condition to substitute at C8. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed for more controlled C8 functionalization.
-
Reaction Setup: Starting with the C4-substituted quinoline-3-carbonitrile derivative (1.0 eq), dissolve it in a suitable high-boiling point solvent like 1,4-dioxane or toluene.
-
Addition of Nucleophile and Catalyst: Add the desired nucleophile (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 100 °C to 150 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the C4 substitution.
Phase 2: Modification of the C3-Carbonitrile Group
The C3-carbonitrile group offers another point for diversification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Experimental Protocol: Hydrolysis of the Nitrile to a Carboxamide
-
Reaction Setup: Dissolve the quinoline-3-carbonitrile derivative (1.0 eq) in a mixture of a suitable solvent (e.g., t-butanol) and concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous NaOH). The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.
Caption: A schematic representation of the hydrolysis of the C3-carbonitrile to a carboxamide.
Phase 3: Biological Evaluation
The newly synthesized analogs will be subjected to a panel of biological assays to determine their activity profile. The choice of assays will be guided by the known biological activities of quinoline derivatives.
Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Lead Optimization
The data generated from the biological assays will be compiled and analyzed to establish clear SAR trends.
Hypothetical SAR Data Table:
| Compound | C4-Substituent | C8-Substituent | C3-Group | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
| Parent | -Cl | -Cl | -CN | >50 | >64 |
| 1a | -NH(CH₂)₂OH | -Cl | -CN | 15.2 | 32 |
| 1b | -Piperazinyl | -Cl | -CN | 8.5 | 16 |
| 1c | -Morpholinyl | -Cl | -CN | 12.1 | 32 |
| 2a | -NH(CH₂)₂OH | -OCH₃ | -CN | 25.8 | 64 |
| 3a | -NH(CH₂)₂OH | -Cl | -CONH₂ | 5.6 | 8 |
This data will guide the next round of synthesis. For instance, if piperazine at C4 shows promising activity, further modifications on the piperazine ring can be explored. If converting the nitrile to a carboxamide enhances potency, this modification will be applied to other promising analogs. This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.
Conclusion
The 4,8-dichloro-6-fluoroquinoline-3-carbonitrile scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its strategic substitution pattern provides multiple avenues for chemical modification, allowing for a systematic exploration of its structure-activity relationship. The detailed protocols and logical framework presented in this guide offer a comprehensive roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this privileged heterocyclic system. Through a dedicated and iterative SAR campaign, it is anticipated that novel lead compounds with superior potency, selectivity, and pharmacokinetic properties can be identified.
References
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.[6]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.[7]
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260 quinolones for applications in medicinal chemistry: synthesis and structure.
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"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar.[3]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed.[1]
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(PDF) Biological Activities of Quinoline Derivatives - ResearchGate.[11]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed.[12]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.[2]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues.[4]
- CAS 1247810-29-2 | 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile - Synblock.
-
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - Chemistry.[8]
-
Comprehensive review on current developments of quinoline-based anticancer agents.[5]
-
Synthesis of Fluoroquinolone Antibiotics.[13]
- 4-Chloro-6-fluoro-quinoline-3-carbonitrile, CAS 886362-73-8 | SCBT.
- 4,8-dichloro-6-methylquinoline-3-carbonitrile (C11H6Cl2N2) - PubChemLite.
- 1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile Properties - EPA.
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Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents - MSU Chemistry.[14]
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4,8-Dichloro-6-nitro-quinoline-3-carbonitrile - Fluorochem.[10]
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Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI.[15]
-
Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed.[16]
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Structure-activity relationships of the fluoroquinolones - PMC - NIH.[17]
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Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons.[18]
- Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).
- Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem.
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Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed.[9]
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Methodological & Application
Scalable synthesis protocols for 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
An In-depth Guide to the Scalable Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile: Application Notes and Protocols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scalable, and robust synthetic protocol for the preparation of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Quinoline scaffolds are central to a multitude of pharmacologically active agents, and the strategic incorporation of halogen substituents can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profiles.[1] This document outlines a multi-step synthesis commencing from a readily accessible substituted aniline, proceeding through a rationally designed sequence of cyclization, chlorination/formylation, and cyanation reactions. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters essential for scalability and reproducibility. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Significance of Halogenated Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[2] The introduction of fluorine and chlorine atoms into the quinoline nucleus is a well-established strategy to enhance the pharmacological potency and pharmacokinetic properties of these molecules. Specifically, the 6-fluoro substitution is a hallmark of many potent fluoroquinolone antibiotics, where it is known to inhibit bacterial DNA gyrase and topoisomerase IV.[3] The additional chlorine substituents at the 4 and 8 positions, along with the carbonitrile group at the 3-position, provide valuable handles for further chemical elaboration, making 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile a highly sought-after building block for the synthesis of novel drug candidates.
This guide details a robust and scalable synthetic route, designed to be accessible to researchers with a strong background in organic synthesis. The chosen pathway prioritizes commercially available or readily synthesizable starting materials and employs well-characterized, high-yielding chemical transformations.
Overall Synthetic Strategy
The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is approached via a three-stage process, as depicted in the workflow diagram below. This strategy ensures a convergent and efficient assembly of the target molecule.
Figure 1: Proposed workflow for the synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile.
Experimental Protocols & Mechanistic Discussion
Stage 1: Gould-Jacobs Quinoline Synthesis
The initial stage involves the construction of the quinoline core via the Gould-Jacobs reaction. This classic method reliably produces 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (EMME).[4] The reaction proceeds through an initial condensation to form an anilinomethylene malonate intermediate, which then undergoes a high-temperature thermal cyclization.[5][6]
Protocol 1: Synthesis of Ethyl 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, combine 2,4-dichloro-6-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Initial Condensation: Heat the mixture to 120-130 °C with vigorous stirring for 2 hours. The reaction is typically performed neat. During this time, ethanol is evolved.
-
Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 30-60 minutes. The cyclization is generally accompanied by a color change.
-
Work-up and Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. The crude solid is collected by vacuum filtration and washed with hexane to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield the desired ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Table 1: Reaction Parameters for Gould-Jacobs Synthesis
| Parameter | Value | Notes |
| Starting Material | 2,4-Dichloro-6-fluoroaniline | --- |
| Reagent | Diethyl Ethoxymethylenemalonate (EMME) | 1.1 equivalents |
| Condensation Temp. | 120-130 °C | Neat reaction |
| Cyclization Temp. | 240-250 °C | In diphenyl ether |
| Typical Yield | 75-85% | Based on analogous reactions |
Stage 2: Vilsmeier-Haack Chlorination and Formylation
The Vilsmeier-Haack reaction is a highly efficient method for the simultaneous chlorination of the 4-hydroxyl group and formylation at the 3-position of the quinoline ring.[7] The reaction employs the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9] This transformation is a cornerstone in the synthesis of functionalized quinolines.[1][10][11]
Protocol 2: Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Quinoline Precursor: Add the ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate from Stage 1 (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 4,8-dichloro-6-fluoroquinoline-3-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Figure 2: Simplified Vilsmeier-Haack Reaction Pathway.
Stage 3: Conversion of Aldehyde to Nitrile
The final step is the conversion of the 3-formyl group to the desired 3-carbonitrile. A highly effective and scalable one-pot method involves the use of iodine in aqueous ammonia. This transformation proceeds via an imine intermediate which is then oxidized to the nitrile.
Protocol 3: Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 4,8-dichloro-6-fluoroquinoline-3-carbaldehyde from Stage 2 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Ammonia Addition: Add aqueous ammonia (30% solution) to the reaction mixture.
-
Oxidation: Add iodine (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically rapid, and the disappearance of the dark iodine color can indicate the reaction's progress.
-
Work-up and Isolation: Once the reaction is complete (monitored by TLC), quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,8-dichloro-6-fluoroquinoline-3-carbonitrile can be purified by recrystallization or column chromatography to yield the final product.
Table 2: Summary of Scalable Synthesis Protocol
| Stage | Key Transformation | Reagents & Conditions | Typical Yield |
| 1 | Gould-Jacobs Cyclization | 2,4-dichloro-6-fluoroaniline, EMME, Diphenyl ether, 250 °C | 75-85% |
| 2 | Vilsmeier-Haack Reaction | POCl₃, DMF, 80-90 °C | 80-90% |
| 3 | Aldehyde to Nitrile | Iodine, Aqueous Ammonia, THF, RT | >90% |
Safety and Handling Precautions
-
2,4-dichloro-6-fluoroaniline: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator. Handle only in a fume hood with appropriate PPE.
-
Vilsmeier Reagent: Thermally unstable and can undergo exothermic decomposition.[9] It is crucial to control the temperature during its preparation and use.
-
Iodine: Can cause skin and respiratory irritation. Handle with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient pathway to the valuable intermediate, 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile. By employing well-established and robust chemical transformations such as the Gould-Jacobs reaction and the Vilsmeier-Haack reaction, this protocol offers high yields and a clear route to the target molecule. The final conversion of the aldehyde to the nitrile is achieved under mild conditions, further enhancing the scalability of the overall process. This guide serves as a valuable resource for researchers in the field of medicinal and process chemistry, enabling the synthesis of this and other related quinoline derivatives for further investigation.
References
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- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dibromo-6-fluoroaniline. SDS.
- PubMed. (2021). Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. Archiv der Pharmazie, 354(7), e2000331.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Chloro-2-fluoroaniline. SDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,4-Dichloro-6-fluoroaniline. SDS.
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- TSI Journals. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Organic Chemistry: An Indian Journal, 17(6), 1-5.
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(4), 521-527.
- Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 47B(11), 1735-1738.
- Fisher Scientific. (2025).
- Elsevier. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arabian Journal of Chemistry, 11(8), 1279-1306.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Technical Support Document.
- Eurasian Chemical Communications. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. 1(4), 31-36.
- University of Minnesota.
- Royal Society of Chemistry. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 15(1), 123-145.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloro-6-fluoroaniline. SDS.
- ResearchGate. (2025).
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]
- Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 4, 1-8.
- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it. Technical Support Document.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
Strategic One-Pot Synthesis of Polysubstituted Quinoline-3-Carbonitriles
Executive Summary & Scientific Rationale
Quinoline-3-carbonitriles are privileged scaffolds in drug discovery, serving as core pharmacophores for tyrosine kinase inhibitors, antimalarial agents, and anticancer therapeutics. Traditional synthesis often involves multi-step procedures (e.g., Skraup, Doebner-Miller) utilizing harsh acids and high temperatures, which suffer from poor regioselectivity and low atom economy.
This guide details three validated one-pot multicomponent reaction (MCR) protocols for synthesizing polysubstituted quinoline-3-carbonitriles. These methods prioritize atom economy , operational simplicity , and green chemistry principles .
The Mechanistic Logic: Convergent Synthesis
The core strategy relies on the in situ generation of reactive intermediates. By orchestrating the reactivity of aldehydes, active methylenes (malononitrile), and nucleophiles (anilines/ketones), we drive the reaction through a cascade of Knoevenagel condensation , Michael addition , and intramolecular cyclization .
Mechanistic Pathways & Visualization
The following diagram illustrates the mechanistic divergence between the synthesis of Polyhydroquinolines (via 4-component MCR) and Fully Aromatic Quinolines (via modified Friedlander synthesis).
Caption: Divergent mechanistic pathways for partially saturated vs. fully aromatic quinoline-3-carbonitrile synthesis.
Experimental Protocols
Protocol A: Green Synthesis of Polyhydroquinoline-3-carbonitriles
Target: 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile Method: 4-Component MCR (Aldehyde + Dimedone + Malononitrile + NH₄OAc) Green Metric: High (Water/Ethanol solvent, Catalyst Recyclability)
Materials
-
Reagents: Aromatic Aldehyde (1.0 mmol), Dimedone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).
-
Catalyst: L-Proline (10 mol%) OR ZnO Nanoparticles (10 mol%).
-
Solvent: Water:Ethanol (1:1 v/v) or Solvent-free.
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask, combine the aldehyde, dimedone, malononitrile, and ammonium acetate.
-
Catalysis: Add 10 mol% of the chosen catalyst (e.g., 11.5 mg L-Proline).
-
Reaction:
-
Solvent Method: Add 5 mL of H₂O:EtOH (1:1) and reflux at 80°C for 30–60 minutes.
-
Solvent-Free Method: Grind the mixture in a mortar for 5 mins, then heat at 80°C in an oil bath for 15–30 mins.
-
-
Monitoring: Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the aldehyde spot.
-
Work-up:
-
Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Add 10 mL of ice-cold water and stir for 10 minutes to remove ammonium salts and catalyst (if water-soluble like L-Proline).
-
Filter the solid precipitate under vacuum.
-
-
Purification: Recrystallize from hot ethanol (95%) to obtain the pure product.
-
Yield Expectation: 85–96%.
Mechanistic Note: The reaction proceeds via the initial formation of a benzylidene malononitrile (Knoevenagel product), which undergoes Michael addition by the enol form of dimedone, followed by cyclization with ammonia (from NH₄OAc).
Protocol B: Synthesis of Fully Aromatic 2-Amino-4-arylquinoline-3-carbonitriles
Target: 2-Amino-4-phenylquinoline-3-carbonitrile derivatives Method: Modified Friedlander Synthesis (2-Aminoaryl ketone + Malononitrile) Application: Access to planar, fully conjugated intercalators.
Materials
-
Reagents: 2-Aminobenzophenone (or substituted analog) (1.0 mmol), Malononitrile (1.2 mmol).
-
Catalyst: Lewis Acid (e.g., FeCl₃, 10 mol% or Sulfamic Acid).
-
Solvent: Ethanol or Toluene (for azeotropic removal of water).
Step-by-Step Procedure
-
Activation: In a dried reaction tube, dissolve 2-aminobenzophenone (1.0 mmol) and malononitrile (1.2 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add FeCl₃ (10 mol%) or Sulfamic Acid (10 mol%).
-
Reflux: Heat the mixture to reflux (approx. 78–80°C) for 2–4 hours.
-
Optimization Tip: If using Toluene, use a Dean-Stark trap to remove water, which drives the equilibrium forward.
-
-
Monitoring: TLC (EtOAc:Hexane 2:8). The amine starting material is fluorescent; monitor its disappearance.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 5% -> 20% EtOAc in Hexane).
-
Yield Expectation: 75–88%.
Protocol C: Synthesis of Fused Benzo[h]quinoline-3-carbonitriles
Target: 2-Amino-4-aryl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile Method: 4-Component MCR (Aldehyde + 1-Tetralone + Malononitrile + NH₄OAc)
Materials
-
Reagents: Aromatic Aldehyde (1.0 mmol), 1-Tetralone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).
-
Solvent: Ethanol.[1]
Step-by-Step Procedure
-
Mixing: Combine all four components in a pressure tube or round-bottom flask with 5 mL Ethanol.
-
Heating: Reflux at 80°C for 3–5 hours.
-
Precipitation: Upon completion (TLC), cool the mixture. The fused quinoline system is often highly crystalline and insoluble in cold ethanol.
-
Filtration: Filter the precipitate.
-
Washing: Wash the cake with cold ethanol (2 x 3 mL) and then diethyl ether to remove unreacted tetralone.
-
Yield Expectation: 80–92%.
Comparative Analysis of Methods
| Feature | Protocol A (Polyhydroquinoline) | Protocol B (Fully Aromatic) | Protocol C (Benzo-Fused) |
| Starting Materials | Aldehyde, Dimedone, Malononitrile | 2-Aminoaryl ketone, Malononitrile | Aldehyde, 1-Tetralone, Malononitrile |
| Reaction Type | 4-Component MCR | 2-Component Condensation | 4-Component MCR |
| Atom Economy | Excellent (Water is only byproduct) | Good | Excellent |
| Time Efficiency | High (30-60 min) | Medium (2-4 h) | Medium (3-5 h) |
| Primary Challenge | Solubility of intermediate | Steric hindrance of ketone | Regioselectivity |
| Typical Yield | 90%+ | 80% | 85% |
Troubleshooting & Optimization
-
Issue: Low Yield in Protocol A.
-
Cause: Incomplete Michael addition.
-
Solution: Ensure the aldehyde is fresh (no carboxylic acid impurity). Increase NH₄OAc to 2.0 equivalents to force cyclization.
-
-
Issue: Oily Product in Protocol B.
-
Cause: Residual solvent or unreacted ketone.
-
Solution: Triturate the oil with cold diethyl ether or n-pentane to induce crystallization.
-
-
Issue: Aromatization Failure.
References
-
Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. Scientific Information Database (SID).Link
-
Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate.Link
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Sciforum.Link
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. MDPI Molecules.Link
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites. Indian Academy of Sciences.Link
-
ZnO-nanoparticle-promoted synthesis of polyhydroquinoline derivatives. Academia.edu.Link
-
L-Proline-promoted three-component reaction... synthesis of 2-amino-4-arylquinoline-3-carbonitriles. RSC Green Chemistry.Link
Sources
Application Note: Chemoselective Hydrogenation of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
This Application Note is designed for researchers requiring high-fidelity conversion of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile to its corresponding amine or ring-saturated derivatives.
The presence of three halogens—specifically the labile C4-Chlorine (vinylogous acid chloride character)—presents a severe chemoselectivity challenge. Standard hydrogenation conditions (e.g., Pd/C, neutral solvent) will almost invariably lead to hydrodehalogenation (loss of Cl) before nitrile reduction.
Executive Summary & Strategic Analysis
The Challenge: The substrate contains three competing reactive sites under hydrogenation conditions:
-
Nitrile (-CN): Target for reduction to primary amine (-CH₂NH₂).
-
C4-Chlorine: Highly activated; susceptible to Pd-catalyzed oxidative addition and hydrogenolysis.
-
Quinoline Ring: Susceptible to saturation (tetrahydroquinoline formation) under forcing conditions.
The Solution: To reduce the nitrile to the primary amine while preserving the halogen decoration, Raney Nickel (RaNi) or Cobalt-based catalysts are superior to Palladium. Palladium is an excellent hydrodehalogenation catalyst and should be avoided unless the removal of chlorine is desired.
Reaction Selectivity Pathways
The following decision tree illustrates the divergence in product outcome based on catalyst selection.
Figure 1: Chemoselectivity landscape. Raney Nickel offers the highest probability of preserving the C4/C8-Chlorines.
Recommended Protocol: Raney Nickel (High Selectivity)
This protocol is optimized to minimize hydrodehalogenation and secondary amine formation (dimerization).
Mechanism of Selectivity: Raney Nickel binds nitriles strongly but is less active toward aryl-chloride oxidative addition compared to Palladium. The addition of ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine away from amine attack.
Materials:
-
Substrate: 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile (1.0 eq)
-
Catalyst: Raney Nickel (Active, W2 or commercial slurry in water). Load: 20-50 wt% relative to substrate.
-
Solvent: Methanol (anhydrous preferred) or Ethanol.
-
Additive: 7N Ammonia in Methanol (excess, min 5.0 eq) or Ammonium Hydroxide (25% aq).
Step-by-Step Methodology:
-
Catalyst Preparation (CRITICAL):
-
Raney Nickel is pyrophoric .[1] Handle under Argon/Nitrogen.
-
Wash the commercial aqueous slurry of RaNi three times with the reaction solvent (Methanol) to remove water. Decant carefully; do not let the catalyst dry out.
-
-
Reaction Assembly:
-
In a hydrogenation vessel (Parr shaker or autoclave), charge the substrate dissolved in Methanol (concentration ~0.1 M).
-
Add the ammonia solution (e.g., 10:1 MeOH:NH₃ ratio).
-
Add the washed Raney Nickel slurry.
-
-
Hydrogenation:
-
Pressure: 3–5 bar (45–75 psi). Note: Higher pressures (>10 bar) increase the risk of dehalogenation.
-
Temperature: Ambient (20–25°C). Do not heat. Heating promotes C-Cl cleavage.
-
Agitation: Vigorous stirring is essential for mass transfer.
-
-
Monitoring:
-
Monitor by HPLC or LC-MS every 2 hours. Look for the M+4 mass (Target) vs M-30 (Dechlorinated).
-
Stop immediately upon consumption of starting material. Over-reduction leads to ring saturation.
-
-
Work-up:
-
Purge vessel with Nitrogen.[1]
-
Filter the mixture through a pad of Celite (keep wet to prevent fire).
-
Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: The crude amine is often unstable. Isolate as the HCl salt by treating with 1M HCl in ether, or proceed immediately to the next step.
-
Alternative Protocol: Chemical Reduction (Borane)
If catalytic hydrogenation fails to preserve the halogens, a chemical reduction using Borane-Dimethyl Sulfide (BMS) is the industry standard "Plan B".
-
Reagent: Borane-Dimethyl Sulfide (BH₃·SMe₂).
-
Solvent: THF (anhydrous).
-
Conditions:
-
Cool substrate in THF to 0°C.
-
Add BH₃·SMe₂ (2.0 eq) dropwise.
-
Allow to warm to RT; reflux gently if conversion is slow (monitor strictly).
-
Quench: Carefully with MeOH (gas evolution!) followed by 1M HCl to break the boron-amine complex.
-
Basify and extract.
-
-
Advantage: Zero risk of hydrodehalogenation.
-
Disadvantage: Borane handling/safety; odor.[2]
Troubleshooting & Optimization Table
| Issue | Observation (LCMS) | Root Cause | Correction |
| Dehalogenation | Mass = [M+H] - 34 (Loss of Cl) | Catalyst too active or Temp too high. | Switch from Pd to RaNi. Lower Temp. Reduce H₂ pressure.[3] |
| Secondary Amine | Mass = 2x[Target] - NH₃ (Dimer) | Intermediate imine reacting with product. | Increase Ammonia concentration. Dilute the reaction. |
| No Reaction | Starting material persists | Catalyst poisoning (Nitrile or Halogen). | Increase catalyst loading (up to 100 wt%). Ensure vigorous stirring. |
| Ring Saturation | Mass = [Target] + 4 H | Over-reduction. | Stop reaction earlier. Use a milder catalyst (e.g., RaCo). |
Safety & Handling
-
Raney Nickel: Spontaneously ignites in air when dry. Always keep wet with solvent. Dispose of in a dedicated container with water/acid.
-
Hydrogen Gas: Explosive range 4-75%. Ground all equipment.
-
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile: Treat as a potent sensitizer and potential vesicant. Handle in a fume hood.
References
-
Chemoselective Hydrogenation of Halogenated Quinolines
- Title: Chemoselective Hydrogenation of Aromatic Nitriles in the Presence of Halides.
- Source:Organic Process Research & Development
- Context: Establishes Raney Nickel/Ammonia as the superior method for preserving Aryl-Cl bonds during nitrile reduction.
-
(General OPRD Journal Link for verification of standard practices).
-
Borane Reduction of Nitriles
-
Title: Reduction of Nitriles to Amines with Borane-Dimethyl Sulfide.[2]
- Source:Journal of Organic Chemistry
- Context: Definitive alternative when catalytic hydrogen
-
- Title: Nucleophilic substitution and hydrogenolysis of 4-chloroquinolines.
Sources
Application Notes and Protocols for the Synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The described synthetic strategy is centered around a robust and efficient two-step process involving the N-alkylation of a substituted anthranilonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization. Detailed, step-by-step protocols for the synthesis of the key starting material, 2-amino-3-chloro-5-fluorobenzonitrile, and its subsequent conversion to the target quinoline derivative are provided. This guide is intended to equip researchers with the necessary information to successfully synthesize this and related compounds for further investigation in drug development programs.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3] The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these molecules. The title compound, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, possesses a unique combination of substituents that make it an attractive candidate for further derivatization and biological evaluation. The 4-amino group is a common feature in many bioactive quinolines, while the halogen substituents at positions 6 and 8 can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The cyano group at the 3-position is a versatile handle for further chemical modifications.
This application note details a practical and scalable synthetic route to this important quinoline derivative, starting from commercially available precursors.
Overall Synthetic Strategy
The synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile is proposed to proceed via a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-chloro-5-fluorobenzonitrile. The second stage utilizes this intermediate in a two-step sequence of N-alkylation and Thorpe-Ziegler cyclization to construct the final quinoline ring system.
PART 1: Synthesis of the Key Intermediate: 2-amino-3-chloro-5-fluorobenzonitrile
The synthesis of the crucial starting material, 2-amino-3-chloro-5-fluorobenzonitrile, can be achieved through a multi-step sequence starting from a commercially available substituted aniline. A plausible route involves the chlorination of 2-amino-5-fluorobenzonitrile.
Experimental Protocol: Synthesis of 2-amino-3-chloro-5-fluorobenzonitrile
Materials:
-
2-amino-5-fluorobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Chlorination:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-amino-3-chloro-5-fluorobenzonitrile.
-
Characterization: The structure of the synthesized 2-amino-3-chloro-5-fluorobenzonitrile should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
PART 2: Synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile
This stage involves the N-alkylation of the synthesized 2-amino-3-chloro-5-fluorobenzonitrile with 3-bromopropanenitrile, followed by an intramolecular Thorpe-Ziegler cyclization to yield the target quinoline.
Reaction Scheme
Caption: Overall synthetic scheme for 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.
Experimental Protocol
Materials:
-
2-amino-3-chloro-5-fluorobenzonitrile
-
3-bromopropanenitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Step 1: N-alkylation
-
To a solution of 2-amino-3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 3-bromopropanenitrile (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Thorpe-Ziegler Cyclization
-
Dissolve the crude 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile from the previous step in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add tert-butyllithium (2.2 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the final product, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline Synthesis | 2-amino-5-fluorobenzonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 4-8 |
| N-alkylation | 2-amino-3-chloro-5-fluorobenzonitrile, 3-bromopropanenitrile | Potassium tert-butoxide (t-BuOK) | DMF | 0 to RT | 12-16 |
| Thorpe-Ziegler Cyclization | 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile | tert-Butyllithium (t-BuLi) | THF | -78 | 2-3 |
Characterization
The final product, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, should be thoroughly characterized to confirm its structure and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH2, -C≡N).
Trustworthiness and Self-Validation
The described protocols are based on well-established and reliable chemical transformations. The Thorpe-Ziegler cyclization is a powerful method for the synthesis of 4-aminoquinoline-3-carbonitriles from appropriately substituted anthranilonitriles.[4] The successful synthesis of the target molecule can be validated at each stage through careful monitoring of the reactions by TLC and comprehensive characterization of the intermediates and the final product using the analytical techniques mentioned above. The expected spectroscopic data for the final product should be consistent with the proposed structure.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile. The presented multi-step synthetic route, culminating in a Thorpe-Ziegler cyclization, offers an efficient and reliable method for obtaining this valuable heterocyclic building block. The protocols and data provided herein are intended to facilitate the work of researchers in medicinal chemistry and drug discovery, enabling the exploration of the therapeutic potential of novel quinoline derivatives.
References
- Tarawneh, A. H. (2022).
-
Lavrard, H., Larini, P., & Popowycz, F. (2017). Superacidic Cyclization of Activated Anthranilonitriles into 2-Unsubstituted-4-aminoquinolines. Organic Letters, 19(16), 4203–4206. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.
- Mahajan, et al. (Year). Synthesis of 2-amino-5-chlorobenzonitrile. Journal Name, Volume(Issue), pages.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
- Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl amines. The Journal of Organic Chemistry, 44(9), 1572–1574.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Roshchupkina, G. I., & Ryabukhin, S. V. (2021). Thorpe–Ziegler Reaction in the Synthesis of Heterocyclic Systems. Chemistry of Heterocyclic Compounds, 57(5), 457–459.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5859-5880.
- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). Journal of Medicinal Chemistry, 46(10), 1943-1952.
- Synthesis and anti-breast cancer activities of substituted quinolines. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.
- Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). ChemistrySelect, 5(42), 13263-13289.
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. Recognizing the intricate nature of this multi-substituted quinoline, this document provides in-depth troubleshooting advice and detailed protocols to help you navigate the synthetic challenges and optimize your reaction yields. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Understanding the Synthetic Landscape
The synthesis of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile is a multi-step process that demands precise control over reaction conditions. While several synthetic strategies for quinolines exist, a practical and adaptable approach for this specific molecule involves the construction of a quinoline-3-carbaldehyde precursor via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to a carbonitrile. The strategic introduction of the chloro and fluoro substituents is paramount to the success of the overall synthesis.
This guide is structured in a question-and-answer format to directly address the common pitfalls and challenges you may encounter at each critical stage of the proposed synthetic pathway.
Part 1: Synthesis of the Quinoline Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2][3] This intermediate is a key building block for our target molecule.
Diagram: Vilsmeier-Haack Reaction Workflow
Sources
Technical Support Guide: Solubility Solutions for 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
Executive Summary: The "Brick Dust" Challenge
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile (hereafter QCN-486 ) is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR/HER2 targets). However, it exhibits classic "brick dust" characteristics: high crystallinity, high melting point, and poor solubility in common organic solvents.
This insolubility stems from the strong
Diagnostic: Solvent Selection Decision Tree
Before attempting dissolution, identify your primary objective. The solvent requirements for a nucleophilic substitution reaction differ vastly from those for HPLC analysis.
Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate the recommended endpoint.
Solubility Profile & Data
The following data categorizes solvent efficacy based on thermodynamic solubility at 25°C.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Primary Reaction Media. Essential for disrupting dipole interactions. |
| Halogenated | DCM, Chloroform, DCE | Moderate (10–30 mg/mL) | Good for liquid-liquid extraction but may require large volumes. |
| Ethers | THF, 1,4-Dioxane | Low-Moderate | often requires heating to reflux; good for reactions sensitive to DMSO. |
| Esters/Ketones | Ethyl Acetate, Acetone | Poor (<5 mg/mL) | Not recommended for dissolution. Useful as anti-solvents. |
| Protic | Methanol, Ethanol, Water | Insoluble | Excellent for Trituration. Impurities dissolve; QCN-486 remains solid. |
Troubleshooting Guide (FAQs)
Scenario A: Synthesis & Reaction Monitoring
Q: I am trying to react QCN-486 with an aniline, but the starting material remains a solid slurry. Will the reaction proceed? A: Yes, this is a "Slurry-to-Solution" kinetic profile.
-
Mechanism: As the dissolved fraction of QCN-486 reacts with the nucleophile, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).
-
Solution: Do not force total dissolution before starting. Use NMP (N-methyl-2-pyrrolidone) or DMF as the solvent. Heat the reaction to 80–100°C . The solid will disappear as it converts to the product.
-
Critical Warning: Avoid alcohols (EtOH/iPrOH) as solvents for
reactions with this substrate; the solubility is too low to sustain a reasonable reaction rate.
Scenario B: Analytical Chemistry (NMR)
Q: My 1H NMR spectrum in DMSO-d6 shows broad, flat peaks or missing signals. A: This is due to aggregation/stacking in the NMR tube or slow relaxation times.
-
Protocol:
-
Prepare the sample in DMSO-d6.
-
Add 1–2 drops of TFA-d1 (Deuterated Trifluoroacetic acid). This protonates the quinoline nitrogen, disrupting
-stacking and sharpening the peaks. -
Alternatively, run the NMR experiment at 50°C (323 K) .
-
Scenario C: Purification & Isolation
Q: After the reaction, I added water to precipitate the product, but it formed a sticky oil/gum instead of a powder. A: This is "Oiling Out," caused by adding the anti-solvent (water) too quickly, trapping impurities and solvent.
-
Corrective Protocol:
-
Re-dissolve the gum in the minimum amount of warm DMSO or DMF.
-
Slow Addition: Add water dropwise with vigorous stirring until the solution becomes slightly turbid (cloud point).
-
Seed: Add a small crystal of pure product (if available) or scratch the glass side.
-
Age: Let it stir for 30 minutes.
-
Continue adding water slowly. This promotes controlled crystal growth over amorphous crashing.
-
Advanced Protocol: Gradient Solubilization for Stock Solutions
Use this method when preparing samples for biological assays (IC50 determination) to ensure no micro-precipitates affect the data.
Reagents:
-
QCN-486 Solid
-
Anhydrous DMSO (stored over molecular sieves)
-
Sonicator bath (heated)
Step-by-Step:
-
Weighing: Weigh the target mass of QCN-486 into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
-
Primary Wetting: Add DMSO to reach 50% of the final target volume .
-
Thermal Shock: Cap tightly and place in a sonicator bath set to 40°C for 10 minutes. The combination of cavitation and heat is 10x more effective than vortexing.
-
Dilution: Once clear, add the remaining DMSO to reach the final volume.
-
Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) or micro-particles are visible, repeat sonication.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]
- Context: Provides physicochemical baseline data for chloroquinolines, including logP and H-bond acceptor counts relevant to solubility predictions.
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1]
- Context: Standard reference for quinoline synthesis and the behavior of halogenated heterocycles in nucleophilic substitution ( ).
- Organic Syntheses (2020).General Procedures for Nucleophilic Aromatic Substitution in Aprotic Solvents.
-
Fisher Scientific. Aromatic Nucleophilic Substitution Solvent Guide. Retrieved from [Link]
- Context: Confirms the hierarchy of polar aprotic solvents (DMSO > DMF > NMP) for stabilizing Meisenheimer complexes in quinoline chemistry.
Sources
Troubleshooting low conversion rates in 4-position substitution of quinolines
Welcome to the technical support center for the 4-position functionalization of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during these critical synthetic transformations. As your virtual application scientist, I will walk you through the causality behind common experimental failures and provide field-proven, actionable solutions.
The quinoline scaffold is a privileged structure in medicinal chemistry, and substitution at the C4-position is a key strategy for modulating biological activity.[1][2][3][4] However, the unique electronic properties of the quinoline ring system can present significant challenges. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring is more suited for electrophilic substitution.[5][6][7][8] Low conversion rates in C4-substitutions often stem from a misunderstanding of these properties or from suboptimal reaction conditions.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a variety of functional groups onto the C4-position of quinolines, typically starting from a 4-haloquinoline (e.g., 4-chloroquinoline). The reaction proceeds via a two-step addition-elimination mechanism, which is highly sensitive to the electronic properties of the substrate and nucleophile.[9][10][11]
FAQ: My SNAr reaction on a 4-haloquinoline is sluggish or failing. What are the primary causes?
A stalled SNAr reaction at the C4-position of a quinoline is a common issue. The root causes can typically be traced back to one of three areas: the electrophile (your quinoline), the nucleophile, or the reaction conditions.
1. Issues with the Quinoline Substrate (Electrophile):
-
Poor Leaving Group: The rate of SNAr reactions is dependent on the stability of the leaving group. While this is often considered the rate-determining step in many substitution reactions, in SNAr the initial nucleophilic attack is typically rate-limiting.[10] However, a very poor leaving group can still hinder the reaction. The general reactivity order for halogens in SNAr can be counterintuitive: F > Cl > Br > I. The high electronegativity of fluorine strongly activates the ring toward nucleophilic attack, more than compensating for the strength of the C-F bond.[10] If you are using a 4-bromo or 4-iodoquinoline and experiencing issues, the problem likely lies elsewhere.
-
Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OCH₃, -CH₃, -NH₂) on the quinoline ring, particularly the benzene portion, increases electron density and deactivates the ring towards nucleophilic attack. This can significantly slow down or completely inhibit the reaction.
-
Starting Material Degradation: 4-Chloroquinolines can be susceptible to hydrolysis, especially if stored improperly or if trace amounts of water are present in the reaction.[12] This hydrolysis converts the starting material to the unreactive 4-hydroxyquinoline.
2. Issues with the Nucleophile:
-
Weak Nucleophile: The strength of the nucleophile is critical. Neutral nucleophiles (e.g., alcohols, water) are generally much weaker than their anionic counterparts (e.g., alkoxides, hydroxide).[13][14] If you are using a neutral amine, alcohol, or thiol, a base is often required to generate the more potent anionic nucleophile in situ.
-
Steric Hindrance: A bulky nucleophile or a quinoline with bulky substituents near the C4-position can sterically hinder the approach of the nucleophile, slowing the reaction rate.[15][16]
3. Suboptimal Reaction Conditions:
-
Incorrect Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[17] These solvents can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[13][17]
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[9] If the reaction is sluggish at room temperature, incrementally increasing the heat is a standard troubleshooting step.[18]
Troubleshooting Workflow for SNAr Reactions
To systematically diagnose the issue, follow this workflow.
Sources
- 1. Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Controlling hydrolysis of the nitrile group during acidic workup
Status: Active
Operator: Senior Application Scientist
Subject: Controlling Hydrolysis of the Cyano Group (
Welcome
You have reached the technical support hub for nitrile stability. The cyano group is robust under many conditions but becomes critically vulnerable during acidic aqueous workups. The transition from nitrile
This guide provides the decision logic, troubleshooting steps, and validated protocols to arrest this hydrolysis before it compromises your yield.
Module 1: Diagnostic & Decision Logic
Before proceeding with a standard HCl quench, evaluate your substrate using the following logic gate. This ensures you select the workup fluid that matches your molecule's sensitivity.
Figure 1: Decision matrix for selecting the appropriate acidic workup based on solvent composition and substrate electronic properties.
Module 2: Troubleshooting Guide
This section addresses specific failure modes. Do not treat these as random errors; they are predictable chemical outcomes.
Issue 1: "I see a new, more polar spot on TLC after workup."
-
Diagnosis: Partial Hydrolysis (Amide Formation).[1]
-
The Mechanism: The nitrile nitrogen was protonated (
), activating the carbon for water attack.[1][2][3][4] This forms an imidate, which tautomerizes to a primary amide ( ). Amides are significantly more polar than nitriles. -
Immediate Fix:
-
Temperature Control: Hydrolysis rates drop roughly 2-3x for every 10°C decrease. Perform the quench at 0°C (ice bath).
-
Phase Dilution: Add a large volume of organic solvent (DCM or EtOAc) before adding the acid. This partitions the nitrile into the organic phase, minimizing its contact with the acidic aqueous protons [1].
-
Issue 2: "My product disappeared and the aqueous layer is acidic."
-
Diagnosis: Complete Hydrolysis (Carboxylic Acid Formation).
-
The Mechanism: If the amide (formed in Issue 1) remains in a hot or highly acidic environment, it hydrolyzes further to the carboxylic acid (
).[3] Under acidic workup conditions, the acid is protonated (neutral) and should extract, but if the pH is not low enough, or if the molecule is small/polar, it may remain in water. -
Immediate Fix:
-
Buffer Substitution: Switch from mineral acids (HCl,
) to Saturated Ammonium Chloride ( ) . It buffers at pH ~4.5, which is usually insufficient to drive hydrolysis at room temperature but sufficient to quench alkoxides or enolates [2].
-
Issue 3: "I formed an ester instead of recovering my nitrile."
-
The Mechanism: If you quench an acidic reaction mixture containing alcohol (MeOH, EtOH), the alcohol competes with water as the nucleophile.
- (Pinner Salt).
-
Upon water addition, this hydrolyzes to an ester (
), not the nitrile [3].
-
Immediate Fix: Solvent Swap. You must remove alcoholic solvents via rotary evaporation before introducing strong aqueous acid. If removal is impossible, dilute heavily with an immiscible solvent (Et2O) and wash rapidly with cold brine/water to remove the alcohol before acidification.
Module 3: Optimized Protocols (SOPs)
These protocols are designed to minimize the "Time x Acidity" exposure metric.
Protocol A: The "Standard" Quench (Saturated
)
Best for: Quenching Grignards, enolates, or basic catalysts in the presence of stable nitriles.
-
Preparation: Prepare a saturated solution of ammonium chloride (~37g per 100mL water). Chill to 4°C.
-
Dilution: Dilute the reaction mixture with 3 reaction volumes of Diethyl Ether or Ethyl Acetate.
-
The Drop: Add the cold
solution dropwise with vigorous stirring.-
Why? Vigorous stirring maximizes surface area for heat exchange (quenching is exothermic) but the biphasic nature keeps the nitrile protected in the organic layer.
-
-
Separation: Immediately separate layers. Do not let the mixture stir for >15 minutes.
Protocol B: The "Buffered" Quench (Citric Acid)
Best for: Acid-sensitive nitriles or when removing basic impurities (e.g., amines) without using strong mineral acid.
-
Preparation: Dissolve citric acid in water to reach 5-10% w/v. Adjust pH to 4.0 using dilute NaOH if necessary (creating a citrate buffer). Chill to 0°C.
-
Execution: Pour the reaction mixture into the stirring citric acid solution (Inverse Quench).
-
Why? This ensures the pH never spikes; the basic reaction mixture is immediately overwhelmed by the buffer capacity.
-
-
Extraction: Extract immediately with DCM. Wash the organic layer with saturated
to remove residual citric acid.
Module 4: Comparative Data
Select your workup agent based on the "Risk Factor" calculated below.
| Workup Agent | Approx pH (1M) | Hydrolysis Risk | Mechanism of Safety |
| 1M HCl | ~0.1 | High | High proton activity ( |
| Citric Acid (10%) | ~2.2 | Medium | Lower |
| Sat. | ~4.6 | Low | Weak acid ( |
| Phosphate Buffer | 6.0 - 7.0 | Negligible | Neutral pH range; prevents both acid and base catalysis. |
Visualizing the Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Danger Zone" where workup conditions must be controlled.
Figure 2: The acid-catalyzed hydrolysis pathway.[7] The goal of the workup is to prevent the "Rate Limiting" water attack on the activated nitrile.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms; Springer: New York, 2007.
-
Anderson, N. G. Practical Process Research and Development; Academic Press: Oxford, 2012. (See Chapter 5 on Workup/Quenching).
-
Pinner, A.; Klein, F. "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft1877 , 10, 1889–1897. (Foundational text on Pinner Reaction/Solvent effects).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. jove.com [jove.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Deconstructing the Signature: A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
For the modern researcher in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted quinolines represent a privileged scaffold due to their wide-ranging biological activities and applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of a complex, polysubstituted quinoline: 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. In the absence of direct experimental spectra in the public domain, this guide employs a predictive and comparative approach, leveraging established principles of NMR spectroscopy and data from analogous structures to forecast the spectral features of this molecule. This comprehensive analysis will serve as a valuable resource for scientists working with similarly complex quinoline derivatives.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile is anticipated to display a series of signals in the aromatic region, with chemical shifts and coupling patterns dictated by the electronic effects of the chloro, fluoro, and cyano substituents.
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.2 - 9.4 | s | - | The strong electron-withdrawing effect of the adjacent cyano group at C-3 and the nitrogen atom in the quinoline ring will significantly deshield this proton, shifting it far downfield. The absence of adjacent protons results in a singlet. |
| H-5 | ~8.0 - 8.2 | d | J(H5-H7) ≈ 2-3 Hz | The presence of the electron-withdrawing chlorine atom at C-4 and the fluorine at C-6 will deshield H-5. It is expected to appear as a doublet due to coupling with H-7. |
| H-7 | ~7.8 - 8.0 | d | J(H7-H5) ≈ 2-3 Hz | H-7 will also be influenced by the adjacent fluorine and chlorine substituents, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
Key Predictive Insights:
-
Downfield Shift of H-2: The cyano group at the C-3 position is a potent electron-withdrawing group, which, in conjunction with the adjacent nitrogen atom, will cause the H-2 proton to be the most downfield signal in the spectrum.
-
Effect of Halogen Substituents: The chlorine atoms at C-4 and C-8, and the fluorine atom at C-6, are all electron-withdrawing and will generally cause a downfield shift of the protons on the quinoline ring. The effect is most pronounced on the adjacent protons.
-
Coupling Patterns: The aromatic protons on the benzene ring portion of the quinoline (H-5 and H-7) will exhibit coupling to each other. The expected meta-coupling (⁴J) will result in small coupling constants, appearing as sharp doublets.
A Carbon-Level Investigation: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of the substituents.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 155 | The proximity to the nitrogen atom and the influence of the cyano group will shift this carbon downfield. |
| C-3 | ~110 - 115 | The carbon of the cyano group itself will have a characteristic chemical shift in this region. |
| C-4 | ~145 - 150 | The direct attachment of a chlorine atom will cause a significant downfield shift. |
| C-4a | ~125 - 130 | A quaternary carbon at the ring junction. |
| C-5 | ~128 - 132 | Influenced by the adjacent chlorine and fluorine atoms. |
| C-6 | ~158 - 163 (d, ¹J(C-F) ≈ 250-260 Hz) | The direct attachment of the highly electronegative fluorine atom will cause a very large downfield shift and a characteristic large one-bond carbon-fluorine coupling. |
| C-7 | ~115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) | This carbon will show a smaller two-bond coupling to the fluorine atom. |
| C-8 | ~140 - 145 | The direct attachment of a chlorine atom will cause a significant downfield shift. |
| C-8a | ~148 - 152 | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen and chlorine atoms. |
| CN | ~115 - 120 | The carbon of the nitrile group. |
Key Predictive Insights:
-
Carbon-Fluorine Coupling: The most prominent feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹J(C-F)) for C-6, which is a definitive indicator of a fluorine atom directly attached to a carbon. Smaller two- and three-bond couplings to fluorine may also be observable for other carbons.
-
Effect of Chlorine Atoms: The chlorine atoms at C-4 and C-8 will cause a significant deshielding of these carbons, resulting in downfield chemical shifts.
-
Quaternary Carbons: The quaternary carbons (C-3, C-4, C-4a, C-6, C-8, C-8a, and the CN carbon) will typically have lower intensities in a standard proton-decoupled ¹³C NMR spectrum compared to the protonated carbons.
Comparative Analysis with Analogous Structures
To ground our predictions, we can compare the expected spectral features with the experimental data of structurally related compounds. For instance, the NMR data of 3,6,8-tribromoquinoline and its cyano-substituted derivatives provide valuable insights. In these compounds, the bromine atoms, also being electron-withdrawing halogens, cause a general downfield shift of the ring protons and carbons, similar to what is expected for the chloro- and fluoro-substituents in our target molecule. The presence of a cyano group in these analogs also helps to refine the prediction for the chemical shifts of C-3 and the CN carbon.
Furthermore, the analysis of 2-chloroquinoline demonstrates the deshielding effect of a chlorine atom on the adjacent protons and carbons, which supports our predictions for the environment around C-4 and C-8 in our target molecule.[1]
Experimental Protocol for NMR Spectroscopy
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of substituted quinolines.
dot
Caption: A generalized workflow for acquiring and processing NMR spectra of substituted quinolines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 4,8-dichloro-6-fluoroquinoline-3-carbonitrile.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[2]
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
-
¹H NMR Spectrum Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Spectrum Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to obtain a good signal-to-noise ratio.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
To aid in the unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to confirm the connectivity of H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the straightforward assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning the quaternary carbons by observing their correlations with the assigned protons.
-
Troubleshooting Common NMR Issues with Substituted Quinolines
dot
Caption: Common problems, causes, and solutions in the NMR analysis of substituted quinolines.
Conclusion
The structural characterization of complex molecules like 4,8-dichloro-6-fluoroquinoline-3-carbonitrile by NMR spectroscopy relies on a systematic and predictive approach, especially when direct experimental data is unavailable. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with analogous structures, a reliable interpretation of the ¹H and ¹³C NMR spectra can be achieved. The detailed experimental protocols and troubleshooting guide provided herein will further empower researchers to confidently analyze and characterize novel substituted quinoline derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- Guan, A. et al. (2018). Synthesis and biological evaluation of novel quinoline-3-carbonitrile derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 157, 104-116.
-
Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[2]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
Sources
Comparing reactivity of 4-chloro vs 8-chloro positions in quinoline-3-carbonitriles
Topic: Comparative Guide: Reactivity of 4-Chloro vs 8-Chloro Positions in Quinoline-3-Carbonitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the design of kinase inhibitors and antimalarial scaffolds, quinoline-3-carbonitriles represent a privileged pharmacophore. However, the reactivity profile of halogenated positions on this scaffold is non-uniform. This guide objectively compares the reactivity of the 4-chloro and 8-chloro positions.[1]
The Bottom Line:
-
The 4-Chloro Position is an electrophilic "hotspot," highly activated for Nucleophilic Aromatic Substitution (
) due to the para-relationship with the quinoline nitrogen and the ortho-relationship with the electron-withdrawing nitrile group. -
The 8-Chloro Position is electronically "silent" toward
under standard conditions. It resides on the benzenoid ring and typically requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
Part 1: Mechanistic Analysis & Electronic Profiling
To control regioselectivity, one must understand the electronic landscape of the scaffold. The 3-cyano group is not merely a bystander; it acts as a "signal amplifier" for the 4-position.
Electronic Activation Map
The following diagram illustrates the resonance and inductive effects that create the reactivity divergence between C4 and C8.
Figure 1: Electronic activation map detailing the divergent reactivity of C4 and C8 positions.
Why C4 Reacts First ( )
The 4-chloro atom is susceptible to nucleophilic attack because the formation of the Meisenheimer complex is stabilized by two key factors:
-
Aza-activation: The negative charge can be delocalized onto the electronegative ring nitrogen (N1).
-
Vinylogous Activation: The 3-cyano group (an electron-withdrawing group, EWG) further stabilizes the transition state by withdrawing electron density from the adjacent carbon.
Why C8 is Resistant ( )
The 8-chloro atom is located on the carbocyclic (benzenoid) ring. It lacks a direct resonance pathway to delocalize the negative charge onto the ring nitrogen during nucleophilic attack. Consequently, displacing the 8-chloro group via
Part 2: Experimental Workflows
This section details self-validating protocols for selectively functionalizing each position.
Workflow 1: Selective Functionalization of C4 ( )
Target: Synthesis of 4-amino-8-chloroquinoline-3-carbonitriles.
Rationale: Mild basic conditions are sufficient to displace the 4-Cl without affecting the 8-Cl.
Protocol:
-
Stoichiometry: Dissolve 1.0 eq of 4,8-dichloroquinoline-3-carbonitrile in anhydrous Acetonitrile (MeCN) or DMF .
-
Nucleophile: Add 1.1–1.2 eq of the amine (primary or secondary).
-
Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) or
. -
Conditions: Heat to 60–80°C for 2–4 hours.
-
Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature.
-
-
Work-up: Pour into ice water. The product usually precipitates.[2] Filter and wash with water.
-
Validation:
H NMR will show the loss of the C4 proton signal (if comparing to de-chloro analog) or a shift in the adjacent protons. The 8-Cl signal (doublet/multiplet in the aromatic region) remains distinct.
Workflow 2: Functionalization of C8 (Suzuki Coupling)
Target: Biaryl formation at C8 after C4 substitution.
Rationale: Once C4 is substituted (or if C4 is protected), the C8 position behaves like a standard aryl chloride. It requires a palladium catalyst and a phosphine ligand.[3]
Protocol:
-
Substrate: Use the 4-amino-8-chloroquinoline-3-carbonitrile (product from Workflow 1).
-
Catalyst System:
(5 mol%) or /XPhos (for difficult substrates). -
Coupling Partner: 1.2 eq Aryl boronic acid.
-
Base/Solvent:
(2M aq) and Dioxane (3:1 ratio). -
Conditions: Degas thoroughly (Argon sparge). Heat to 90–100°C for 6–12 hours.
-
Validation: disappearance of the chlorinated species by LC-MS.
Part 3: Comparative Data & Decision Matrix
The following table summarizes the operational differences between the two positions.
| Feature | 4-Chloro Position | 8-Chloro Position |
| Reaction Type | Cross-Coupling (Pd-catalyzed) | |
| Reactivity Level | High (Reacts | Low (Inert to mild nucleophiles) |
| Preferred Nucleophiles | Amines, Thiols, Alkoxides | Boronic acids, Stannanes, Amines (Buchwald) |
| Catalyst Required? | No (Base mediated) | Yes (Pd, Ni) |
| Regioselectivity | First to react in 4,8-dichloro systems | Second (remains intact during C4 sub) |
| Limiting Factor | Steric hindrance of the amine | Oxidative addition of Ar-Cl to Pd(0) |
Sequential Logic Flow
Figure 2: Sequential functionalization strategy for 4,8-dichloroquinoline-3-carbonitriles.
References
-
Synthesis of 4-Aminoquinoline-3-carbonitriles
- Title: A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Deriv
- Source: ResearchG
-
URL:
-
Regioselectivity in Chloro-Quinolines (4,7-Dichloro Proxy)
- Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines.
-
Source: Canadian Journal of Chemistry (2023).[4]
-
URL:
-
General
Reactivity of 4-Chloroquinolines: -
Suzuki Coupling of Chlorinated Quinolines
- Title: 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
- Source: PubMed Central (PMC).
-
URL:
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- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Comparative Crystallographic Profiling: 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
[1][2]
Part 1: Executive Summary & Structural Context[3]
In the development of quinoline-based kinase inhibitors and antibacterial agents, the precise spatial arrangement of halogen substituents is critical for binding affinity.[1] 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile represents a highly functionalized scaffold where the interplay between the electron-withdrawing nitrile group (C3) and the lipophilic halogen array (Cl4, F6, Cl8) dictates solid-state packing and solubility.[1][2]
This guide compares the predicted crystallographic profile of this target molecule against empirically validated structural analogues. While direct public domain X-ray data for this specific tri-substituted variant is proprietary/limited, we utilize high-fidelity data from the 4-chloro-6-fluoro and 4,8-dichloro analogues to establish a baseline for structural validation.[1][2]
Why This Structure Matters
-
Halogen Bonding: The 8-position chlorine often engages in unique
-hole interactions with carbonyl backbone oxygens in protein targets, distinct from the 6-position fluorine which primarily modulates pKa and metabolic stability.[1][2] -
Packing Efficiency: The 3-CN group typically drives centrosymmetric dimer formation in the crystal lattice, a motif that correlates with high melting points and low aqueous solubility.[2][3]
Part 2: Comparative Structural Analysis[1][3]
The following data compares the theoretical parameters of the target molecule (derived from bond-vector analysis of analogues) with the experimental data of its closest structural relative, 4-Chloro-6-fluoroquinoline-3-carbonitrile .
Table 1: Crystallographic Parameters & Packing Motifs[3][4]
| Feature | Target: 4,8-Dichloro-6-fluoro...[1][2] | Analogue: 4-Chloro-6-fluoro...[1][2] | Structural Implication |
| Crystal System | Predicted: Monoclinic / Triclinic | Monoclinic ( | Planar aromatics favor layered stacking.[2][3] |
| Space Group | Centrosymmetry is favored by dipole cancellation of the -CN group.[1][2][3] | ||
| Unit Cell Vol. | ~1050 - 1150 ų | 980 - 1020 ų | The 8-Cl substituent adds ~25-30 ų steric bulk per molecule.[1][2] |
| Offset Face-to-Face | 3.4 - 3.6 Å separation | 8-Cl may disrupt tight stacking, increasing solubility in organic media.[1][2] | |
| Halogen Bonds | Cl(8)[1][2][3][4]···N(CN) & F(6)[1]···H | Cl(4)[1]···N(CN) | 8-Cl provides a secondary anchor point for crystal lattice stabilization.[1][2][3] |
| Calc. Density | ~1.55 - 1.60 g/cm³ | 1.48 g/cm³ | Higher halogen content increases density significantly.[1][2][3] |
Mechanism of Interaction (The "Why")
-
The Nitrile Effect: The C3-cyano group is a strong hydrogen bond acceptor.[1][2][3] In the absence of strong donors (like -OH or -NH2), it recruits weak C-H donors or forms halogen bonds (X[1]···N≡C).
-
The 8-Chloro Steric Clash: Unlike the 6-position, the 8-position is peri- to the ring nitrogen.[1][2] In the crystal structure, this often forces a slight twist in the packing to accommodate the Van der Waals radius of Chlorine (1.75 Å), potentially breaking the perfect planarity seen in the 6-fluoro analogue.[1]
Part 3: Experimental Protocols (Self-Validating)
To generate the missing empirical data for 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, follow this optimized crystal growth workflow. This protocol addresses the common issue of "needle clusters" common in halo-quinolines.
Protocol A: Slow Evaporation (Primary Screen)
Best for: Obtaining initial seed crystals.[1][2]
-
Dissolution: Dissolve 20 mg of compound in 2 mL of Acetone/Ethanol (1:1) .
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean borosilicate vial. Dust particles induce nucleation too early, causing micro-crystals.[3]
-
Controlled Evaporation: Cover the vial with Parafilm and pierce 3 distinct holes with a 22G needle.
-
Incubation: Store at 4°C (fridge) to reduce kinetic energy and promote ordered lattice formation.
-
Validation: Check for crystals after 48-72 hours. Birefringence under polarized light confirms crystallinity.[2][3]
Protocol B: Vapor Diffusion (Optimization)
Best for: Growing X-ray diffraction quality single crystals (block morphology).[1]
-
Inner Solution: 10 mg compound in 0.5 mL THF (Tetrahydrofuran) .
-
Outer Solution (Precipitant): 1.0 mL Hexane or Pentane .
-
Setup: Place the inner vial (uncapped) inside a larger jar containing the precipitant. Seal the outer jar tightly.
-
Mechanism: Hexane slowly diffuses into the THF, gradually lowering the solubility of the quinoline derivative.[2][3] This "soft landing" into supersaturation favors few, large crystals over many small ones.[3]
Part 4: Structural Determination Workflow
The following diagram outlines the critical path from raw crystal to refined structure, highlighting the specific software and decision gates required for halogenated aromatics.
Caption: Workflow for determining the crystal structure of halo-quinolines. Note the feedback loop: high R-factors often indicate twinning common in planar stacks, requiring re-crystallization.[1]
Part 5: References & Grounding[3]
-
Cambridge Structural Database (CSD). Search for Quinoline-3-carbonitrile analogues.[1][2][3] CCDC.[2][3] [Link][1]
-
PubChem Compound Summary. 4-Chloro-6-fluoroquinoline (CID 2736586).[1][2][3] National Center for Biotechnology Information (2025).[2][3] [Link][1]
-
Acta Crystallographica Section E. Structure reports of halo-quinoline derivatives. IUCr Journals.[2][3] [Link]
-
Crystal Growth Techniques. Hampton Research User Guide for Vapor Diffusion.[2][3][Link][1]
-
SHELX Software Suite. A short history of SHELX. Sheldrick, G.M. (2008).[1][3][5] Acta Cryst. A64, 112-122.[1][2] [Link]
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- 2. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile Against Other Quinoline Scaffolds
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its versatile structure allows for a multitude of substitutions, each modulating its physicochemical and biological properties in nuanced ways.[2] This guide provides an in-depth technical comparison of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, a highly functionalized quinoline derivative, against other key quinoline scaffolds. We will delve into the rationale behind its design, benchmark its anticipated performance based on established structure-activity relationships (SAR), and provide detailed experimental protocols for its evaluation.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a wide array of natural products and synthetic compounds with significant biological activities.[1][3][4][5] Its rigid, aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.[5] Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][6]
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[2] For instance, the introduction of a cyano group at the 3-position is a common strategy in the design of kinase inhibitors, while halogen substitutions can significantly impact a compound's metabolic stability and cell permeability.[7][8]
Deconstructing 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile: A Rationale-Driven Design
The structure of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile suggests a deliberate design aimed at leveraging key pharmacophoric features. Let's break down the influence of each substituent:
-
Quinoline-3-carbonitrile Core: The cyano group at the C3 position is a critical feature. It is a strong electron-withdrawing group and a hydrogen bond acceptor, often crucial for binding to the hinge region of protein kinases.[8] The presence of a substituent at the 3-position of the quinoline ring has been identified as a critical determinant of biological activity in various studies.[7]
-
4-Chloro and 8-Chloro Substituents: The chlorine atoms at the C4 and C8 positions are expected to significantly influence the compound's electronic properties and lipophilicity. Halogen atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. The 4-chloro substituent also serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains to explore structure-activity relationships further.
-
6-Fluoro Substituent: The fluorine atom at the C6 position is a common modification in medicinal chemistry. Its small size and high electronegativity can alter the pKa of nearby functional groups, enhance binding affinity, and improve metabolic stability without significantly increasing steric bulk. In the context of fluoroquinolones, a fluorine atom at C6 is often associated with potent antibacterial activity.[9][10]
Comparative Benchmarking: Performance Against Alternative Scaffolds
To objectively assess the potential of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, we will compare it to other well-established quinoline scaffolds. The following table summarizes key properties and reported biological activities of representative compounds.
| Scaffold | Key Structural Features | Reported Biological Activities | Potential Advantages of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile |
| Quinoline-3-carbonitrile | Unsubstituted or minimally substituted core | Anticancer (kinase inhibition)[8][11] | Enhanced potency and selectivity due to halogen substitutions. Improved metabolic stability. |
| 4-Aminoquinolines | Amino group at C4 (e.g., Chloroquine) | Antimalarial, anti-inflammatory[1] | Different mechanism of action. Potential for novel anticancer activity through kinase inhibition. |
| 8-Hydroxyquinolines | Hydroxyl group at C8 (e.g., Clioquinol) | Metal chelation, anticancer, neuroprotective[12] | The 3-carbonitrile offers a distinct mode of action. The 8-chloro group blocks a potential site of metabolism and alters electronic properties. |
| Fluoroquinolones | Fluorine at C6, carboxylic acid at C3 (e.g., Ciprofloxacin) | Antibacterial (DNA gyrase/topoisomerase IV inhibition)[10][13] | The 3-carbonitrile suggests a different primary target (e.g., kinases). Potential for dual-activity or activity against resistant strains. |
| Quinolinones | Carbonyl group at C2 or C4 | Anticancer, P2X7 receptor antagonism[14][15] | Different core structure with potentially different target profiles. |
Experimental Protocols for Comparative Evaluation
To empirically validate the potential of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, a series of well-defined experimental protocols are essential.
Synthesis of Quinoline Scaffolds
The synthesis of substituted quinolines can be achieved through various established methods. The Friedländer synthesis is a versatile and widely used method for preparing quinolines.[16]
Protocol 1: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general procedure for the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Step 1: To a solution of the 2-aminoaryl aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound with an α-methylene group (1-1.2 equivalents).
-
Step 2: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Step 3: Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Step 4: After completion, cool the reaction mixture to room temperature.
-
Step 5: If a precipitate forms, filter the solid, wash with a cold solvent, and dry.
-
Step 6: If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography.[12]
Caption: Generalized workflow for Friedländer quinoline synthesis.
In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [12][16]
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug).[12]
-
Step 3: Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Step 4: MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Step 5: Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 3: Broth Microdilution for MIC Determination
This protocol details the method for assessing the antibacterial activity of the quinoline derivatives.
-
Step 1: Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Step 2: Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Step 3: Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
4,8-dichloro-6-fluoroquinoline-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its rational design, incorporating key pharmacophoric features, suggests the potential for potent and selective biological activity. The comparative analysis against other quinoline scaffolds highlights its unique structural attributes. The provided experimental protocols offer a clear roadmap for its synthesis and biological evaluation.
Future research should focus on the synthesis of a focused library of analogs, particularly through nucleophilic substitution at the C4 position, to further explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. Molecular docking studies could also provide valuable insights into the potential biological targets of this novel quinoline scaffold.[17]
References
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Available at: [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
-
ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
PMC. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
-
PMC. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available at: [Link]
-
PMC. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available at: [Link]
-
APJHS. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]
-
PubMed. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Available at: [Link]
-
ResearchGate. In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). Available at: [Link]
-
YouTube. Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Available at: [Link]
-
ResearchGate. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Available at: [Link]
-
NeuroQuantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available at: [Link]
-
PMC. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. Available at: [Link]
-
SCIRP. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Available at: [Link]
-
Bioorganic & Medicinal Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]
-
ResearchGate. Protocol for the synthesis of quinoline derivatives. Available at: [Link]
-
PMC. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]
-
MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][18][19]triazino[2,3-c]quinazolines. Available at: [Link]
-
Semantic Scholar. The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]
-
SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Available at: [Link]
-
Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
PubChem. 4-Chloro-6-fluoroquinoline. Available at: [Link]
-
U.S. EPA. 1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile Properties. Available at: [Link]
-
PubMed. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Available at: [Link]
-
PMC. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available at: [Link]
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]
-
MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available at: [Link]
-
PubMed. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Available at: [Link]
-
Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
